Midecamycin

Descripción

Propiedades

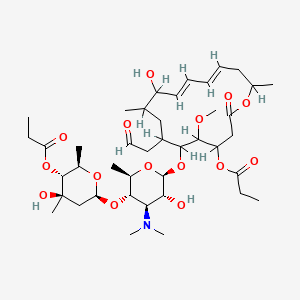

IUPAC Name |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUAPQTXSSNEDD-QALJCMCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045463 | |

| Record name | Midecamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Midecamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

35457-80-8 | |

| Record name | Midecamycin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35457-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midecamycin [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035457808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midecamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midecamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Midecamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDECAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34Z0Y5UH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Midecamycin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the 50S subunit. It details the binding site within the nascent peptide exit tunnel (NPET), the specific interactions with 23S rRNA and ribosomal proteins, and the subsequent context-dependent inhibition of protein synthesis. This document synthesizes data from structural biology, biochemical assays, and genetic studies to offer a comprehensive resource for researchers in microbiology and drug development. Detailed experimental protocols for key investigative techniques and quantitative binding data are also presented to facilitate further research in this area.

Introduction

The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a primary target for a multitude of clinically significant antibiotics.[1][2] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[3][4] this compound, a macrolide produced by Streptomyces mycarofaciens, belongs to a class of antibiotics that bind within this tunnel, thereby inhibiting protein synthesis.[5][6][7] While initially perceived as simple "plugs" that physically obstruct the NPET, the mechanism of macrolides, including this compound, is now understood to be more nuanced, involving the selective, sequence-dependent stalling of translation.[3][8][9] This guide delves into the intricate details of this mechanism.

The this compound Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of macrolides within the NPET of the 50S ribosomal subunit.[10][11][12][13] this compound and other macrolides position themselves approximately 10-20 Å away from the PTC, establishing a network of interactions with the ribosomal RNA and, to a lesser extent, ribosomal proteins.[3][4]

Interaction with 23S rRNA

The primary determinant of macrolide binding is the 23S rRNA component of the 50S subunit.[2][10][14] Key nucleotide residues in domain V of the 23S rRNA form the core of the binding pocket. For macrolides in general, critical interactions involve nucleotides such as A2058 and A2059, which are splayed out to accommodate the drug molecule.[3][10] The C5 desosamine sugar, a common feature of many macrolides, directly interacts with these residues.[3] Additionally, nucleotides in domain II, such as those in helix 35, contribute to the binding site.[10] Resistance to macrolides often arises from mutations or enzymatic modifications (e.g., methylation by Erm methyltransferases) of these key rRNA residues, which reduces the drug's binding affinity.[5][10][14] For 16-membered macrolides like this compound, specific mutations at position 2067 in the 23S rRNA have been associated with resistance.[7]

Interaction with Ribosomal Proteins

While rRNA forms the major part of the binding site, ribosomal proteins L4 and L22, located near the NPET, also play a role in the action of and resistance to macrolides.[10] Mutations in these proteins can confer resistance, though it is often debated whether this is through direct interaction with the drug or via allosteric effects on the rRNA conformation of the binding site.[10] Some studies suggest that a deletion in protein L22 can alter the conformation of the exit tunnel, potentially allowing the nascent peptide to bypass the bound antibiotic.[15]

Mechanism of Protein Synthesis Inhibition

The binding of this compound within the NPET does not lead to a complete and immediate halt of all protein synthesis. Instead, it induces a context-specific stalling of the ribosome.[3][8][16]

Interference with Nascent Peptide Elongation

The presence of the macrolide molecule constricts the NPET.[2][8] As the nascent polypeptide chain grows, it eventually encounters the bound drug. The outcome of this encounter is dependent on the amino acid sequence of the nascent chain.[3][8] Specific peptide motifs are "recognized" by the drug-stalled ribosome, leading to an inhibition of peptide bond formation at the PTC.[8] This suggests an allosteric communication between the NPET and the PTC, where the interaction of the nascent chain and the drug in the tunnel influences the catalytic activity of the ribosome.[9]

Dissociation of Peptidyl-tRNA

A significant consequence of this ribosome stalling is the premature dissociation of peptidyl-tRNA from the ribosome.[10][17] This abortive termination of translation prevents the synthesis of full-length, functional proteins, ultimately leading to the bacteriostatic effect.[14][17]

Quantitative Analysis of this compound-Ribosome Interaction

The affinity of this compound and other macrolides for the ribosome can be quantified through various biochemical assays. The dissociation constant (Kd) is a key parameter reflecting the strength of this interaction.

| Antibiotic | Ribosome Source | Method | Dissociation Constant (Kd) | Reference |

| Erythromycin | E. coli | Equilibrium Binding Assay | 4.9 ± 0.6 nM | [18] |

| Solithromycin | E. coli | Equilibrium Binding Assay | 5.1 ± 1.1 nM | [18] |

| Telithromycin (Ketolide) | Mutant E. coli | Radioactive Binding Assay | Kd values are determined but not explicitly stated in the abstract | [10] |

| Erythromycin (Ketolide) | Mutant E. coli | Radioactive Binding Assay | Affinity is slightly increased in the U2609C mutant | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the interaction of this compound with the 50S ribosomal subunit.

Ribosome Binding Assay (Equilibrium Centrifugation Method)

This protocol is adapted from methodologies described for macrolide binding studies.[10]

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using established protocols involving cell lysis, differential centrifugation, and sucrose density gradient centrifugation.[19] Determine the concentration of active ribosomes.[10]

-

Binding Reaction:

-

In a microcentrifuge tube, combine a fixed amount of ribosomes (e.g., 23 pmol) with varying concentrations of radiolabeled this compound (e.g., [14C]-midecamycin).[10]

-

The reaction is carried out in a binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl).[10]

-

Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[10]

-

-

Separation of Bound and Unbound Ligand:

-

Pellet the ribosomes and any bound ligand by ultracentrifugation (e.g., 100,000 x g for 2 hours).[10]

-

-

Quantification:

-

Carefully remove the supernatant containing the unbound ligand.

-

Resuspend the ribosome pellet and quantify the amount of radioactivity using scintillation counting.

-

-

Data Analysis:

-

Plot the amount of bound this compound as a function of the free this compound concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., using the formula Kd = D1/2 - 1/2Rtotal, where D1/2 is the drug concentration at which 50% of ribosomes are bound, and Rtotal is the total concentration of active ribosomes).[10]

-

Ribosome Footprinting (Ribosome Profiling)

This protocol provides a general workflow for ribosome profiling to identify ribosome stall sites induced by this compound.[20][21][22][23][24]

-

Cell Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with this compound at a concentration known to inhibit protein synthesis. A control culture without the antibiotic should be run in parallel.

-

Rapidly harvest the cells, often in the presence of an elongation inhibitor like chloramphenicol, to trap ribosomes on the mRNA.[20] Flash-freezing is an alternative to halt translation.[20]

-

-

Cell Lysis and Nuclease Digestion:

-

Isolation of Monosomes:

-

RNA Extraction and Footprint Isolation:

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the isolated footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the bacterial genome.

-

Compare the ribosome density profiles between the this compound-treated and control samples to identify specific locations where ribosomes have accumulated, indicating antibiotic-induced stalling.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study it.

Caption: Mechanism of this compound Action on the 50S Ribosomal Subunit.

Caption: Experimental Workflow for a Ribosome Binding Assay.

Caption: Experimental Workflow for Ribosome Footprinting.

Conclusion

This compound inhibits bacterial protein synthesis through a sophisticated mechanism that involves more than simple steric hindrance. By binding to a specific site within the nascent peptide exit tunnel of the 50S ribosomal subunit, it interacts with key 23S rRNA residues. This binding allosterically modulates the activity of the peptidyl transferase center in a manner that is dependent on the sequence of the nascent polypeptide chain. The resulting context-specific ribosome stalling and premature dissociation of peptidyl-tRNA effectively halt the production of essential proteins. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new macrolide antibiotics that can overcome existing resistance mechanisms and for the continued development of effective antibacterial therapies.

References

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 6. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]

- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Context-specific action of macrolide antibiotics on the eukaryotic ribosome - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 17. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis of Midecamycin from Streptomyces mycarofaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the filamentous bacterium Streptomyces mycarofaciens. Its synthesis is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailed experimental protocols for its production and analysis, and an examination of the regulatory mechanisms that govern its synthesis. The information is presented to aid researchers and professionals in the fields of natural product chemistry, microbiology, and drug development in understanding and potentially manipulating the production of this important antibiotic.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the assembly of a polyketide chain from precursor molecules by a Type I modular polyketide synthase. This is followed by a series of post-PKS modifications, including glycosylation and acylation, to yield the final bioactive compound.

Precursor Molecules

The biosynthesis of the this compound aglycone is initiated from the following precursor units:

-

Malonyl-CoA

-

Methylmalonyl-CoA

-

Ethylmalonyl-CoA

-

Methoxymalonyl-CoA[1]

Polyketide Synthase (PKS) Assembly

The this compound PKS is a large, multi-domain enzyme complex organized into modules. Each module is responsible for one cycle of polyketide chain elongation. While the exact sequence of all modules in the this compound PKS is not fully elucidated in publicly available literature, a putative model can be constructed based on the known structure of this compound A1 and the general principles of modular PKS architecture. The growing polyketide chain is passed from one module to the next, with each module adding a specific extender unit and performing optional reductive modifications.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone and its cyclization into a macrolactone ring, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These modifications include:

-

Glycosylation: The macrolactone is glycosylated with two deoxysugars, D-mycaminose and L-mycarose. The genes responsible for the biosynthesis of dTDP-D-mycaminose have been identified in S. mycarofaciens and include genes encoding dTDP-glucose synthase, dTDP-glucose dehydratase, aminotransferase, methyltransferase, and glycosyltransferase.[2]

-

Acylation: The mdmB gene in S. mycarofaciens encodes a 3-O-acyltransferase that adds acetyl and propionyl groups to the 3-hydroxyl group of the lactone ring.[3]

The following diagram illustrates the proposed biosynthetic pathway of this compound A1.

Quantitative Data on this compound Production

The yield of this compound from S. mycarofaciens is influenced by various fermentation parameters. While specific industrial production titers are often proprietary, research provides insights into achievable yields and the impact of optimizing fermentation conditions.

| Parameter | Condition/Value | This compound Titer/Yield | Reference |

| Heterologous Expression | Streptomyces fradiae expressing this compound PKS genes | 1 g/L of a this compound analog | [1] |

| Fermentation Time | 4-7 days | Optimal production often observed in late stationary phase | [4] |

| pH | 6.8 - 7.2 | Maintained for optimal growth and production | [5] |

| Temperature | 28 - 30°C | Optimal for most Streptomyces species | [6] |

| Carbon Source | Dextrose (2%) | Supports good growth and antibiotic production | [7] |

| Nitrogen Source | Soybean meal, Peptone (0.05%) | Provides necessary amino acids and nutrients | [7] |

Note: The data presented are indicative and may vary depending on the specific strain of S. mycarofaciens and the precise fermentation conditions employed.

Experimental Protocols

Fermentation of Streptomyces mycarofaciens for this compound Production

This protocol outlines a typical lab-scale fermentation process.

-

Seed Culture Preparation:

-

Inoculate a loopful of S. mycarofaciens spores or mycelial fragments from a mature agar plate into a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Culture Inoculation:

-

Transfer the seed culture (5% v/v) to a 250 mL flask containing 50 mL of production medium. A typical production medium might consist of (g/L): Dextrose 20, Soybean meal 15, Yeast extract 5, CaCO₃ 2, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, adjusted to pH 7.0.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 5-7 days.

-

-

Monitoring:

-

Periodically and aseptically withdraw samples to monitor cell growth (mycelial dry weight) and this compound production (by HPLC).

-

Extraction of this compound from Fermentation Broth

This protocol describes the extraction of both intracellular and extracellular this compound.

-

Separation of Mycelia and Supernatant:

-

Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the mycelia.

-

-

Extraction from Supernatant (Extracellular):

-

Adjust the pH of the supernatant to 8.5 with NaOH.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a small volume of methanol for HPLC analysis.

-

-

Extraction from Mycelia (Intracellular):

-

Wash the mycelial pellet with distilled water and re-centrifuge.

-

Resuspend the mycelia in a suitable volume of acetone or methanol and sonicate or homogenize to disrupt the cells.

-

Centrifuge to remove cell debris.

-

Evaporate the solvent from the supernatant and re-dissolve the residue in methanol for HPLC analysis.

-

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0). A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 232 nm.[8]

-

Sample Preparation: Dilute the methanolic extracts of the fermentation broth with the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

-

Quantification: Prepare a standard curve using this compound A1 reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of genes. While the specific regulatory cascade for this compound is not fully detailed, it is likely to follow the general model for macrolide biosynthesis, which involves pathway-specific activators.

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): These proteins are often found within the biosynthetic gene cluster and act as transcriptional activators for the biosynthetic genes.[1]

-

LAL (Large ATP-binding LuxR-like) Family Regulators: These are another class of positive regulators that are often involved in the activation of macrolide biosynthesis.[1]

A putative regulatory cascade for this compound biosynthesis can be proposed where environmental or developmental signals trigger a global regulatory cascade, which in turn activates the expression of pathway-specific activators (like a SARP or LAL regulator). These activators then bind to the promoter regions of the this compound biosynthetic genes, switching on their transcription and leading to antibiotic production.

Conclusion

The synthesis of this compound by Streptomyces mycarofaciens is a multifaceted process involving a complex biosynthetic pathway and intricate regulatory networks. This guide has provided a detailed overview of the current understanding of this compound production, from the precursor molecules to the final tailored antibiotic. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to study, optimize, or engineer the biosynthesis of this clinically relevant macrolide. Further research into the specific details of the PKS module organization and the regulatory signaling cascade will undoubtedly open new avenues for strain improvement and the generation of novel this compound analogs with enhanced therapeutic properties.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Conditions influencing antimycin production by a Streptomyces species grown in chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Midecamycin Against Erythromycin-Resistant Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of antimicrobial resistance necessitates a thorough evaluation of existing and novel therapeutic agents. Midecamycin, a 16-membered macrolide antibiotic, has demonstrated a potential role in combating infections caused by erythromycin-resistant bacteria. This technical guide provides an in-depth analysis of the in vitro activity of this compound against such strains, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows. Understanding the nuances of this compound's efficacy against specific resistance mechanisms is crucial for its potential clinical application and for guiding future drug development efforts.

Data Presentation: Comparative In Vitro Activity

The in vitro efficacy of this compound against erythromycin-resistant bacteria is critically dependent on the underlying resistance mechanism. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a comparative perspective against erythromycin and other macrolides.

Table 1: Comparative MICs of this compound and Other Macrolides against Streptococcus pyogenes with Defined Erythromycin Resistance Phenotypes

| Antibiotic | Erythromycin-Susceptible (n=132) | Erythromycin-Resistant (Efflux Phenotype, n=5) | Erythromycin-Resistant (Inducible Resistance - ermTR, n=2) | Erythromycin-Resistant (ermB) |

| MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | MIC Range (mg/L) | |

| This compound | ≤0.06 | ≤0.06 | 0.12-0.5 | >4 |

| Erythromycin | 0.12 | 0.5 | 2->4 | >4 |

| Clarithromycin | 0.06 | 0.12 | 2->4 | >4 |

| Roxithromycin | 0.25 | 0.5 | 2->4 | >4 |

| Azithromycin | 0.25 | 0.5 | 2->4 | >4 |

| Josamycin | ≤0.06 | 0.12 | 0.25-1 | >4 |

| Clindamycin | 0.12 | 0.25 | 0.12-0.25 | >4 |

Data extracted from Geslin, A. M. C., et al. (2001).[1]

Note: The data clearly indicates that this compound retains significant activity against Streptococcus pyogenes strains exhibiting erythromycin resistance due to an efflux mechanism and those with inducible resistance mediated by the ermTR gene.[1] However, its efficacy is substantially diminished against strains harboring the ermB gene, which confers high-level, constitutive resistance to macrolides.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount for evaluating the activity of antimicrobial agents. The following sections detail the methodologies commonly employed in the studies cited.

Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

-

Bacterial Strains: Erythromycin-resistant and -susceptible clinical isolates of relevant bacterial species (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes).

-

Antimicrobial Agents: this compound, erythromycin, and other comparator macrolides obtained as standard laboratory powders.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), often supplemented with lysed horse blood for fastidious organisms like streptococci.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

-

Select several morphologically similar colonies from a fresh agar plate.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

-

Prepare stock solutions of each antimicrobial agent in a suitable solvent.

-

Perform serial twofold dilutions of each antimicrobial agent in the appropriate broth within the 96-well plates to achieve a range of concentrations.

4. Inoculation and Incubation:

-

Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol 2: Molecular Detection of Macrolide Resistance Genes (erm and mef) by PCR

Polymerase Chain Reaction (PCR) is a rapid and specific method for identifying the genetic determinants of antimicrobial resistance.

1. DNA Extraction:

-

Isolate genomic DNA from the bacterial strains using a commercial DNA extraction kit or a standard enzymatic lysis method.

2. PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (ermA, ermB, ermC, mefA, etc.).

-

Add the extracted genomic DNA to the master mix.

-

Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

3. Detection of PCR Products:

-

Analyze the PCR products by agarose gel electrophoresis.

-

The presence of a band of the expected size indicates the presence of the specific resistance gene.

Visualizations

Signaling Pathway: Mechanism of Action of this compound and Macrolide Resistance

Caption: Action of this compound and mechanisms of bacterial resistance.

Experimental Workflow: In Vitro Susceptibility Testing and Resistance Mechanism Determination

Caption: Workflow for assessing this compound activity and resistance.

Conclusion

The in vitro data compiled in this guide indicate that this compound exhibits a nuanced activity profile against erythromycin-resistant bacteria. Its effectiveness is largely preserved against strains that utilize efflux pumps for macrolide resistance, a common mechanism in some bacterial species.[1] However, this compound is generally not effective against strains with ribosomal modifications conferred by erm genes, which result in high-level resistance to a broad range of macrolides.

For researchers and drug development professionals, these findings underscore the importance of characterizing the specific resistance mechanisms prevalent in target pathogens when considering this compound as a therapeutic option. Further research focusing on the in vivo efficacy of this compound against efflux-positive, erythromycin-resistant infections is warranted. Additionally, the detailed protocols provided herein offer a standardized framework for conducting future in vitro studies to further elucidate the spectrum of activity of this compound and other novel macrolide antibiotics.

References

In-depth Technical Guide: Pharmacokinetics and Metabolism of Midecamycin in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its diacetate ester prodrug, miocamycin (this compound acetate), is often used in clinical practice to enhance its oral absorption and improve its pharmacokinetic profile. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound and its prodrug miocamycin has been evaluated in various preclinical and clinical studies. Following oral administration, miocamycin is rapidly absorbed and hydrolyzed to the active parent drug, this compound.

Preclinical Pharmacokinetics in Rats

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Acetate Following Oral Administration in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | [Data Not Available] |

| Cmax | ng/mL | [Data Not Available] |

| Tmax | h | [Data Not Available] |

| AUC(0-t) | ng·h/mL | [Data Not Available] |

| AUC(0-inf) | ng·h/mL | [Data Not Available] |

| t1/2 | h | [Data Not Available] |

| CL/F | mL/h/kg | [Data Not Available] |

| Vd/F | L/kg | [Data Not Available] |

Note: This table is a template. Specific values from targeted preclinical studies are required for completion.

Clinical Pharmacokinetics in Healthy Volunteers

Studies in healthy human volunteers have provided valuable insights into the pharmacokinetics of miocamycin after oral administration.

Table 2: Pharmacokinetic Parameters of Miocamycin Following Single Oral Administration in Healthy Male Volunteers

| Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) |

| 600 mg | 0.8[1] | 1.0[1] | 7.58 ± 0.25[2] |

| 1200 mg | [Data Not Available] | ~0.55[2] | 18.68 ± 15.16[2] |

Data is compiled from multiple sources. It is important to note that Tmax for the 1200 mg dose is an apparent duration of absorption.

Distribution

This compound is extensively distributed into various tissues and fluids. Notably, in a study with healthy male volunteers receiving 1200 mg of miocamycin daily (600 mg every 12 hours), prostatic levels of the drug were found to be five times higher than those in the serum at the same time point[2]. This suggests significant penetration into prostatic tissue, which could be advantageous for treating bacterial prostatitis. The apparent volume of distribution of this compound has been reported to be 7.7 L/kg[1].

Metabolism

Below is a conceptual representation of the initial step in this compound metabolism.

Caption: Initial metabolic pathway of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion. Renal elimination plays a minor role, with urinary concentrations accounting for only about 3.3% of the administered dose after 6 hours[1]. A comprehensive mass balance study in rats would provide a more detailed quantitative picture of the excretion pathways.

The following diagram illustrates the general workflow for a mass balance study.

Caption: Workflow for a rodent mass balance study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)

A typical experimental design to determine the oral pharmacokinetics of this compound acetate in rats would involve the following steps. This protocol is a generalized representation and specific details may vary between studies.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.

-

Drug Administration: this compound acetate is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.

The following diagram illustrates the workflow for a preclinical pharmacokinetic study.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Analytical Methodology: LC-MS/MS for Quantification in Plasma (General Protocol)

The quantification of this compound and its metabolites in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (a compound with similar physicochemical properties to this compound).

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

-

The following diagram illustrates the logical relationship in the development of an LC-MS/MS method.

Caption: Logical workflow for LC-MS/MS method development and sample analysis.

Conclusion

This compound, particularly in its prodrug form miocamycin, demonstrates favorable pharmacokinetic properties, including rapid absorption and extensive tissue distribution. It is primarily cleared through hepatic metabolism, with biliary excretion being the main route of elimination. The formation of active metabolites may contribute to its overall therapeutic efficacy. Further research is warranted to fully elucidate the chemical structures and pharmacokinetic profiles of all major metabolites and to obtain a complete mass balance profile in different species, including humans. The methodologies outlined in this guide provide a framework for conducting such preclinical and clinical studies, which are essential for a comprehensive understanding of the in vivo behavior of this compound.

References

- 1. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Some pharmacokinetic data on miocamycin. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological studies on a new macrolide antibiotic, this compound acetate (miocamycin). Part IV-2. Toxicity of metabolites of miocamycin: acute toxicity of Mb1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological studies on a new macrolide antibiotic, this compound acetate (miocamycin). Part IV-5. Toxicity of metabolites of miocamycin: acute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Midecamycin: A Comparative Analysis of Midecamycin Acetate and Midecamycin Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, stands as a notable agent in the treatment of various bacterial infections.[1] It is available in two primary forms: this compound base and its diacetate ester, this compound acetate (also known as miocamycin). While both share the same core mechanism of action, their foundational properties, particularly their pharmacokinetic profiles, exhibit key differences that influence their clinical application and efficacy. This technical guide provides an in-depth comparison of the foundational properties of this compound acetate and this compound base, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key mechanisms and workflows.

Chemical and Physicochemical Properties

This compound acetate is a semi-synthetic derivative of this compound.[2] The addition of two acetate groups enhances the lipophilicity of the molecule, which in turn influences its absorption and pharmacokinetic behavior.[3] The fundamental chemical and physical properties of both compounds are summarized below.

| Property | This compound Acetate (Miocamycin) | This compound Base |

| Molecular Formula | C45H71NO17[2][4] | C41H67NO15[5] |

| Molecular Weight | 898.0 g/mol [4] | 814.0 g/mol [3] |

| CAS Number | 55881-07-7[4] | 35457-80-8[5] |

| Melting Point | ~220°C (with coloration) | 155-156°C[5] |

| Solubility in Water | Slightly soluble | Insoluble[3] |

| Other Solubilities | Soluble in methanol, acetone, and chloroform. | Soluble in acidic/low pH water; Very soluble in methanol, chloroform, ethyl acetate, benzene, ethyl ether; Almost completely in ethanol.[5] |

Pharmacokinetic Profile

The primary advantage of this compound acetate lies in its improved pharmacokinetic profile compared to the this compound base.[3] The acetate form is reported to have a longer half-life and better overall activity.[3] After oral administration, this compound is rapidly and almost completely absorbed in the alkaline environment of the intestine.[3]

| Parameter | This compound Acetate (Miocamycin) | This compound Base |

| Administration Route | Oral[6] | Oral[3] |

| Peak Plasma Concentration (Cmax) | Not explicitly found in human studies | 0.8 mg/L (after 600 mg oral dose)[3] |

| Time to Peak (Tmax) | Not explicitly found in human studies | ~1 hour (after 600 mg oral dose)[3] |

| Area Under the Curve (AUC) | 7.58 ± 0.25 mg/h/L (after 600 mg single oral dose in healthy volunteers)[7] | Not explicitly found |

| Volume of Distribution (Vd) | 2.13 ± 0.17 L/kg (in cattle, intravenous)[6] | 7.7 L/kg[3] |

| Plasma Half-life (t1/2) | 2.49 ± 0.23 hours (in cattle, intravenous)[6] | Stated to be shorter than the acetate form[3] |

| Protein Binding | High protein binding rate[8] | ~15%[3] |

| Metabolism | Extensively in the liver; metabolites possess some antimicrobial activity.[6] | Extensively in the liver; metabolites have little to no antimicrobial activity.[3] |

| Elimination | Primarily hepatic.[3] | Primarily hepatic, with minor renal elimination.[3] |

Pharmacodynamics and Mechanism of Action

Both this compound acetate and this compound base are macrolide antibiotics that inhibit bacterial protein synthesis.[9] They are effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[8] this compound acetate has been shown to be active against erythromycin-susceptible and some erythromycin-resistant strains.[3]

The core mechanism of action for both compounds is the reversible binding to the 50S subunit of the bacterial ribosome. This interaction blocks the peptidyl transferase center, preventing the formation of peptide bonds and the translocation step in protein synthesis, ultimately leading to the cessation of bacterial growth.[9][10]

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

The following sections outline generalized experimental protocols for determining key properties of macrolide antibiotics like this compound and its acetate form.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[11]

-

Sample Preparation: Add an excess amount of the test compound (this compound base or acetate) to a known volume of each buffer solution in a sealed flask. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[12]

-

Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (typically 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.45 µm).[13]

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[12][13]

Pharmacokinetic Analysis in Plasma (HPLC-MS/MS Method)

This protocol outlines a general procedure for the quantification of macrolides in plasma samples to determine pharmacokinetic parameters.

Caption: Workflow for pharmacokinetic analysis of plasma samples.

Methodology:

-

Sample Collection: Collect blood samples from subjects at predetermined time points following drug administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: To a known volume of plasma, add a protein precipitating agent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[14] This step is crucial to remove proteins that can interfere with the analysis and damage the HPLC column.[14]

-

Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Sample Extraction: Carefully collect the supernatant containing the drug.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject a small volume of the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 column). Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate the analyte from other plasma components.[15]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is ionized (e.g., using electrospray ionization) and detected based on its specific mass-to-charge ratio, providing high selectivity and sensitivity.[15]

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the plasma samples. Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.[16]

Conclusion

This compound acetate presents a clear pharmacokinetic advantage over its base form, characterized by higher protein binding and likely a longer half-life, which contributes to its improved therapeutic efficacy. While both compounds share the same fundamental mechanism of inhibiting bacterial protein synthesis, the structural modification in the acetate form significantly enhances its drug-like properties. The selection between this compound acetate and this compound base for therapeutic use or further drug development should consider these differences in their foundational properties. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of these and other macrolide antibiotics.

References

- 1. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Miocamycin | C45H71NO17 | CID 5282188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Some pharmacokinetic data on miocamycin. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacteriological evaluation of this compound acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrolides: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Development of Midecamycin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin, a 16-membered macrolide antibiotic, represents a significant contribution to the arsenal of antimicrobial agents, particularly for the treatment of respiratory tract infections. Discovered in the early 1970s from the fermentation broth of Streptomyces mycarofaciens, this compound and its derivatives have been a subject of extensive research, leading to a deeper understanding of macrolide chemistry, mechanism of action, and bacterial resistance. This technical guide provides a comprehensive overview of the discovery and historical development of this compound antibiotics. It details the key experimental protocols for isolation, synthesis, and antimicrobial susceptibility testing. Quantitative data on the physicochemical properties, pharmacokinetic parameters, and in vitro activity are presented in structured tables for comparative analysis. Furthermore, this guide employs visualizations to illustrate the mechanism of action at the ribosomal level and key experimental workflows, offering a thorough resource for professionals in the field of antibiotic research and development.

Discovery and Historical Development

The story of this compound begins in the early 1970s, a period of intensive screening for novel antibiotics from natural sources. Scientists at Meiji Seika Kaisha, Ltd. in Japan successfully isolated a new macrolide antibiotic complex, designated SF-837, from the culture broth of a newly identified species, Streptomyces mycarofaciens. The initial findings were detailed in a 1971 publication in The Journal of Antibiotics by Tsuruoka et al.[1][2]

Subsequent research focused on the characterization of the components of the SF-837 complex, with the major and most active component being named this compound.[1] Further investigations led to the isolation and structural elucidation of minor components, midecamycins A2, A3, and A4.[1]

A significant milestone in the development of this compound was the synthesis of its 9,3''-diacetyl derivative, later known as miocamycin (or this compound acetate). This derivative was developed to improve the pharmacokinetic profile and reduce the gastrointestinal side effects associated with the parent compound. The synthesis and structure of 9,3''-diacetylthis compound were reported by Omoto et al. in 1976.[3][4][5] This derivative demonstrated superior therapeutic efficacy in various preclinical models.[1] this compound and its acetate form found clinical use primarily in Japan and Europe for treating a variety of infections.[6]

Key Milestones in the Development of this compound:

-

1971: Tsuruoka et al. report the discovery of a new macrolide antibiotic complex, SF-837, from Streptomyces mycarofaciens.[1][2]

-

1971: The major component is isolated and named this compound.[1]

-

1972: Initial toxicological and pharmacological studies are published.[1]

-

1976: Omoto et al. report the synthesis and structure of 9,3''-diacetylthis compound (miocamycin).[3][4][5]

-

1982: A comparative study on the effectiveness of this compound and 9,3''-diacetylthis compound in respiratory tract infections is published, highlighting the clinical potential of the derivative.[7]

-

1988: this compound is noted in antibiotic development timelines, indicating its established presence in the pharmaceutical market.

Physicochemical and Pharmacokinetic Properties

This compound is a 16-membered macrolide characterized by an acetoxy group. Its chemical and physical properties, along with those of its diacetyl derivative, miocamycin, are summarized below. Miocamycin was designed to have improved oral absorption and a better pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | This compound |

| Molecular Formula | C41H67NO15 |

| Molecular Weight | 813.97 g/mol |

| Appearance | Colorless needles |

| Melting Point | 155-156 °C |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, benzene, ethyl ether, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water. |

| pKa' | 6.9 (in 50% aqueous ethanol) |

Source: The Merck Index, 12th Edition.[1]

Table 2: Comparative Pharmacokinetic Parameters of this compound and Miocamycin (this compound Acetate)

| Parameter | This compound | Miocamycin (this compound Acetate) |

| Administration | Oral | Oral |

| Absorption | Rapidly and almost completely absorbed in the alkaline intestinal environment.[8][9] | Improved oral absorption. |

| Peak Serum Conc. (Cmax) | 0.8 mg/L (after 600 mg oral dose) | Generally higher than this compound. |

| Time to Peak (Tmax) | ~1 hour | ~1-2 hours |

| Volume of Distribution (Vd) | 7.7 L/kg[8] | Extensive tissue and fluid penetration.[6] |

| Protein Binding | ~15%[8] | Higher than this compound.[1] |

| Metabolism | Extensive hepatic biotransformation; major metabolite is formed by 14-hydroxylation.[8] | Metabolized into active metabolites.[6] |

| Elimination Half-life (t1/2) | ~54 minutes (intravenous) | Longer half-life than this compound.[8] |

| Excretion | Primarily hepatic; low renal elimination (~3.3% in urine after 6 hours).[8] | Primarily through bile. |

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.

This compound binds to the nascent peptide exit tunnel on the 50S ribosomal subunit, in proximity to the peptidyl transferase center (PTC).[10][11] The binding site is primarily composed of segments of the 23S rRNA. Key interactions are believed to occur with nucleotides in domain V of the 23S rRNA, particularly around adenosine 2058 (A2058) (E. coli numbering), a critical residue for macrolide binding.[11][12][13] The presence of the antibiotic in this tunnel physically obstructs the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[11] This inhibition of essential protein production ultimately leads to a bacteriostatic effect.

dot

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound and its acetate derivative exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative respiratory pathogens. Notably, they are also active against atypical pathogens like Mycoplasma pneumoniae. Miocamycin generally shows similar or slightly better in vitro activity compared to this compound.

Table 3: In Vitro Activity of this compound and Miocamycin against Key Respiratory Pathogens

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | This compound | 0.12 | 0.25 |

| Miocamycin | 0.12 | 0.25 | |

| Haemophilus influenzae | This compound | 2.0 | 4.0 |

| Miocamycin | 1.0 | 4.0 | |

| Moraxella catarrhalis | This compound | ≤0.06 | 0.12 |

| Miocamycin | ≤0.06 | 0.12 | |

| Mycoplasma pneumoniae | This compound | - | ≤0.06 |

| Miocamycin | - | ≤0.03 |

Note: MIC values can vary depending on the study, geographical location of isolates, and testing methodology.

Experimental Protocols

Fermentation and Isolation of this compound

5.1.1. Microorganism and Culture Conditions

-

Producing Strain: Streptomyces mycarofaciens

-

Inoculum Medium: A suitable medium for spore germination and initial mycelial growth, such as Tryptone Soya Broth.

-

Fermentation Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium might contain:

-

Carbon Source: Glucose, starch, or glycerol.

-

Nitrogen Source: Soybean meal, yeast extract, or peptone.

-

Mineral Salts: CaCO₃, K₂HPO₄, MgSO₄·7H₂O.

-

-

Fermentation Parameters:

-

Temperature: 28-30°C.

-

pH: Maintained between 6.5 and 7.5.

-

Aeration and Agitation: Performed in a stirred-tank fermenter with controlled dissolved oxygen levels to ensure optimal growth and antibiotic production.

-

Incubation Period: Typically 5-7 days.

-

5.1.2. Isolation and Purification Protocol

-

Broth Filtration: At the end of the fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration or centrifugation.

-

Solvent Extraction: The pH of the culture filtrate is adjusted to be alkaline (pH 8.0-9.0). This compound is then extracted from the aqueous phase using a water-immiscible organic solvent, such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure a high yield.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques. This may involve:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate this compound from other components of the complex and impurities.

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., benzene) to obtain the final product as colorless needles.

-

dot

Caption: Workflow for this compound Isolation.

Synthesis of 9,3''-Diacetylthis compound (Miocamycin)

The synthesis of miocamycin from this compound involves selective acetylation. A common laboratory-scale procedure is adapted from the work of Omoto et al. (1976).

-

Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine.

-

Acetylation: Acetic anhydride is added to the solution as the acetylating agent. The reaction mixture is heated to facilitate the di-acetylation at the 9 and 3'' positions.

-

Work-up: After the reaction is complete, the excess reagents and solvent are removed. The residue is dissolved in a solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 9,3''-diacetylthis compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plate is incubated at 35°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

This compound and its derivatives have carved a niche in the therapeutic landscape, particularly in certain geographical regions, for the management of common bacterial infections. The journey from its discovery in Streptomyces mycarofaciens to the chemical modification that yielded the clinically valuable miocamycin showcases a classic chapter in antibiotic development. The continued study of its interactions with the bacterial ribosome provides valuable insights for the rational design of new macrolide antibiotics. This guide has provided a detailed overview of the historical, chemical, and biological aspects of this compound, offering a valuable resource for the scientific community.

References

- 1. Bacteriological evaluation of this compound acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miocamycin. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutations in 23S rRNA Account for Intrinsic Resistance to Macrolides in Mycoplasma hominis and Mycoplasma fermentans and for Acquired Resistance to Macrolides in M. hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

Midecamycin Degradation: Pathways and Metabolite Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, has been utilized for its therapeutic efficacy against a range of bacterial infections. Understanding its degradation pathways and the identity of its metabolites is of paramount importance for drug development, ensuring safety, efficacy, and stability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, including metabolic, microbial, and forced degradation routes. It further details the identification of its degradation products and outlines the experimental protocols employed in these investigations.

Metabolic Degradation

In vivo, this compound undergoes biotransformation primarily in the liver. The metabolic process is designed to detoxify and facilitate the excretion of the drug.

Hepatic Metabolism

The principal metabolic pathway for this compound in the liver involves hydroxylation.

-

14-Hydroxylation: The most significant metabolic transformation is the hydroxylation at the C-14 position of the macrolide ring. This reaction is catalyzed by cytochrome P450 enzymes. The resulting metabolite, 14-hydroxy this compound, exhibits significantly reduced or no antimicrobial activity. This metabolite can also be detected in urine, indicating its role in the drug's clearance from the body.[1]

Microbial Degradation and Inactivation

Microorganisms, particularly actinomycetes like Streptomyces species, have developed mechanisms to inactivate macrolide antibiotics, including this compound. These inactivation pathways are crucial in understanding antibiotic resistance.

Glycosylation

A primary mechanism of microbial inactivation of this compound is glycosylation, where a sugar moiety is attached to the antibiotic, rendering it inactive.

-

Enzymatic Glycosylation: Glycosyltransferases (GTs) from various Streptomyces species can catalyze the transfer of a sugar group, typically from a nucleotide sugar donor like UDP-glucose, to the this compound molecule.[2]

-

Site of Glycosylation: The primary site of glycosylation is the hydroxyl group at the 2'-position of the mycaminose sugar moiety of this compound.[2]

-

Inactivation: The addition of a bulky sugar molecule at this position sterically hinders the binding of the antibiotic to its ribosomal target, thus inactivating it. This compound 2'-O-glycosides display no significant antimicrobial activities.[2]

-

Glycodiversification: The glycosyltransferase OleD has been shown to attach various sugar moieties to this compound, including glucose, xylose, galactose, rhamnose, and N-acetylglucosamine, at the 2'-position, demonstrating a degree of substrate flexibility.[2][3]

Other Microbial Inactivation Pathways

Besides glycosylation, other enzymatic modifications contributing to this compound resistance have been reported, including:

-

Phosphorylation: Addition of a phosphate group.

-

Reduction: Reduction of specific functional groups.

-

Deacylation: Removal of acyl groups.[2]

Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light. While specific, detailed studies on the forced degradation of this compound are not extensively published, based on the known chemistry of macrolides and available data on related compounds, the following pathways can be postulated.

Hydrolytic Degradation

-

Acidic Conditions: Under acidic conditions, the glycosidic bonds linking the sugars to the macrolide ring are susceptible to cleavage. This would likely lead to the loss of the mycaminose and mycarose sugars. Additionally, the lactone ring, which is an ester, can undergo hydrolysis, leading to an "open-loop" degradation product. An "open-loop this compound A" has been identified as a related substance.

-

Alkaline Conditions: In alkaline conditions, the lactone ring is also prone to hydrolysis. Saponification of the ester functional groups (propionyl groups at C-3 and C-4'') can also occur.

Oxidative Degradation

-

Reaction with Peroxides: Oxidation, typically carried out with hydrogen peroxide, can lead to various degradation products. Potential sites of oxidation on the this compound molecule include the tertiary amine of the desosamine sugar and the double bonds within the macrolide ring.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. The conjugated diene system in the this compound lactone ring is a potential chromophore that can absorb light and initiate photochemical reactions, leading to isomerization or cleavage of the macrolide ring.

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Dehydration reactions are also possible at higher temperatures.

Metabolite and Degradation Product Identification

The identification of this compound metabolites and degradation products relies on a combination of chromatographic separation and spectroscopic techniques.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating this compound from its degradation products. Reversed-phase chromatography with a C18 column is commonly used.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is crucial for determining the molecular weights of the degradation products and for obtaining structural information through fragmentation analysis (MS/MS). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated degradation products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and stereochemistry of the molecules.[2]

A study on the quality control of this compound identified several related substances and potential degradation products using HPLC-DAD and HRMS. These include:

-

Meleumycin D

-

Open-loop this compound A

-

Isomer of this compound A₁

-

Meleumycin B₂

-

6-hydroxyethyl-midecamycin A

-

Leucomycin A₆

-

This compound A₂

Quantitative Data Summary

The following tables summarize the available quantitative data from the cited literature.

Table 1: Kinetic Parameters for OleD-catalyzed Glucosylation of this compound [2]

| Substrate | Km (mM) | Vmax (mM/min) |

| UDP-Glc | 1.933 ± 0.124 | 0.080 ± 0.002 |

| This compound | 0.626 ± 0.106 | 11.120 ± 0.830 |

Table 2: Relative Contents of this compound Components in Commercial Tablets

| Component | Relative Content Range (%) |

| This compound A₁ | 87.2 - 105.6 |

| Other components and impurities | Variable |

Note: The original study analyzed tablets from 18 different manufacturers, showing variability in the content of minor components and impurities.

Experimental Protocols

General Protocol for Forced Degradation Studies

This is a generalized protocol based on standard pharmaceutical practices.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

-